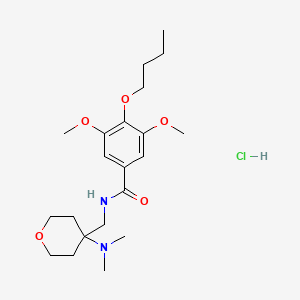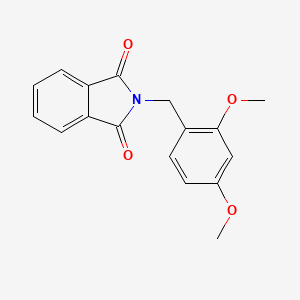
Mal-PEG12-CHO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-PEG12-CHO is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mal-PEG12-CHO is synthesized through a series of chemical reactions involving the conjugation of maleimide and aldehyde functional groups to a PEG chain. The typical synthetic route involves the following steps:
Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent, such as tosyl chloride, to form a tosylated PEG intermediate.
Conjugation with Maleimide: The tosylated PEG intermediate is then reacted with maleimide to form a PEG-maleimide conjugate.
Introduction of Aldehyde Group: The PEG-maleimide conjugate is further reacted with an aldehyde-containing reagent to introduce the aldehyde functional group, resulting in the formation of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and reaction time, to achieve high yields and purity. The final product is purified using techniques like column chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-PEG12-CHO undergoes various chemical reactions, including:
Conjugation Reactions: The maleimide group reacts with thiol-containing compounds to form stable thioether bonds.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Substitution Reactions: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Conjugation Reactions: Thiol-containing compounds, such as cysteine or glutathione, under mild conditions (pH 7-8).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Thioether Bonds: Formed from conjugation reactions with thiol-containing compounds.
Carboxylic Acids: Formed from the oxidation of the aldehyde group.
Applications De Recherche Scientifique
Mal-PEG12-CHO has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of drug delivery systems and nanotechnology.
Mécanisme D'action
Mal-PEG12-CHO functions as a linker in PROTAC molecules. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-PEG4-CHO: A shorter PEG-based PROTAC linker with similar functional groups.
Mal-PEG8-CHO: An intermediate-length PEG-based PROTAC linker.
Mal-PEG24-CHO: A longer PEG-based PROTAC linker with extended chain length.
Uniqueness
Mal-PEG12-CHO is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC molecules. This balance enhances the efficiency of target protein degradation compared to shorter or longer PEG-based linkers .
Propriétés
Formule moléculaire |
C30H53NO15 |
|---|---|
Poids moléculaire |
667.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C30H53NO15/c32-4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-27-45-25-23-43-21-19-41-17-15-39-13-11-37-9-7-35-5-3-31-29(33)1-2-30(31)34/h1-2,4H,3,5-28H2 |
Clé InChI |
CEJNVBHGVGFYRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate](/img/structure/B11933840.png)


![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)


![2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate](/img/structure/B11933881.png)




![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)


